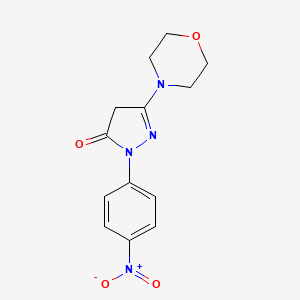![molecular formula C17H21N3O2 B5416790 1,3-dimethyl-4-[(1-methyl-1H-indol-3-yl)acetyl]piperazin-2-one](/img/structure/B5416790.png)
1,3-dimethyl-4-[(1-methyl-1H-indol-3-yl)acetyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-4-[(1-methyl-1H-indol-3-yl)acetyl]piperazin-2-one, also known as MIPT, is a psychoactive compound that belongs to the class of tryptamines. It is a derivative of N-methyltryptamine (DMT) and is structurally similar to other tryptamines such as psilocybin and LSD. MIPT is known for its psychedelic effects, which include altered perception, hallucinations, and changes in mood and thought processes. In recent years, MIPT has gained attention in the scientific community for its potential applications in research.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-4-[(1-methyl-1H-indol-3-yl)acetyl]piperazin-2-one is not fully understood, but it is thought to involve the activation of serotonin receptors in the brain. Specifically, this compound has been shown to bind to the 5-HT2A receptor, which is known to play a role in the regulation of mood and perception. Activation of this receptor by this compound leads to changes in neurotransmitter release and neuronal activity, resulting in the characteristic psychedelic effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. This compound has also been shown to affect the release of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3-dimethyl-4-[(1-methyl-1H-indol-3-yl)acetyl]piperazin-2-one for lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound has been shown to have a high affinity for serotonin receptors, making it a useful tool for studying the serotonin system. However, this compound also has some limitations as a research tool. For example, its psychedelic effects can make it difficult to study in human subjects, and its effects on neurotransmitter release and behavior can be difficult to interpret.
Zukünftige Richtungen
There are many potential future directions for research on 1,3-dimethyl-4-[(1-methyl-1H-indol-3-yl)acetyl]piperazin-2-one. One area of interest is the development of new drugs based on the structure of this compound, which could have therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, studies on the long-term effects of this compound use are needed to better understand the potential risks associated with its use.
Synthesemethoden
The synthesis of 1,3-dimethyl-4-[(1-methyl-1H-indol-3-yl)acetyl]piperazin-2-one involves several steps, starting with the reaction of indole-3-acetaldehyde with methylamine to form N-methylindole-3-acetaldehyde. This intermediate is then reacted with 4-methylpiperazin-2-one in the presence of acetic anhydride to yield this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-4-[(1-methyl-1H-indol-3-yl)acetyl]piperazin-2-one has been used in various scientific studies, particularly in the field of neuroscience. One of the main applications of this compound is in the study of the serotonin system, which is involved in regulating mood, appetite, and sleep. This compound has been shown to bind to serotonin receptors in the brain, leading to changes in neurotransmitter activity and behavior.
Eigenschaften
IUPAC Name |
1,3-dimethyl-4-[2-(1-methylindol-3-yl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-17(22)18(2)8-9-20(12)16(21)10-13-11-19(3)15-7-5-4-6-14(13)15/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSGDRIBLZRRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)CC2=CN(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5416712.png)
![N,N,4-trimethyl-3-(2-{methyl[(3-methyloxetan-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5416725.png)
![5-fluoro-2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5416729.png)
![1'-[6-(methoxymethyl)pyrimidin-4-yl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5416748.png)
![2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5416753.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5416774.png)
![3-ethyl-5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5416781.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5416786.png)
![4'-amino-6'-[(3,4-dimethylphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5416800.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5416806.png)

![2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5416817.png)